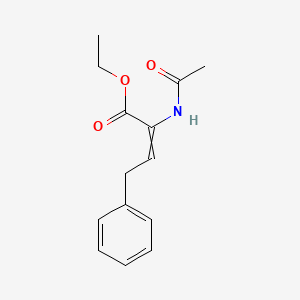
Ethyl 2-acetamido-4-phenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetamido-4-phenylbut-2-enoate is a chemical compound with the molecular formula C14H17NO3. It is a derivative of β-enaminones, which are important intermediates in organic synthesis and pharmaceutical development . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-acetamido-4-phenylbut-2-enoate can be synthesized through the condensation of β-ketoesters with amides under catalytic conditions. One common method involves the use of diphenylammonium triflate as an organocatalyst, which facilitates the reaction under mild conditions, resulting in good to excellent yields . The reaction typically takes place at room temperature with stirring, and the product is obtained through separation and purification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, greener methods employing metal catalysts such as NaAuCl4, Zn(ClO4)2·6H2O, and Er(OTf)3 have been developed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-acetamido-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted enaminones or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetamido-4-phenylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocycles such as pyridines, indoles, and pyrroles.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Ethyl 2-acetamido-4-phenylbut-2-enoate involves its interaction with molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-acetamido-4-phenylbut-2-enoate can be compared with other β-enaminones and related compounds:
Ethyl 4-phenylbut-2-enoate: Similar structure but lacks the acetamido group, which may affect its reactivity and applications.
Methyl 4-oxo-4-phenylbut-2-enoate: Contains a keto group instead of an acetamido group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
253327-95-6 |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
ethyl 2-acetamido-4-phenylbut-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(17)13(15-11(2)16)10-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
WFKDAKLNXMPVLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CCC1=CC=CC=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


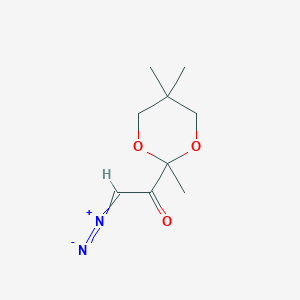
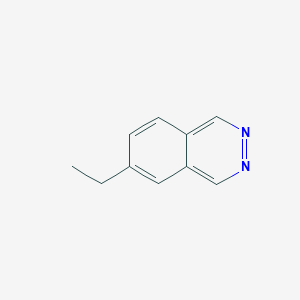
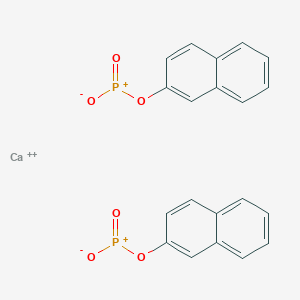
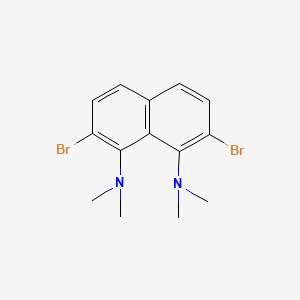
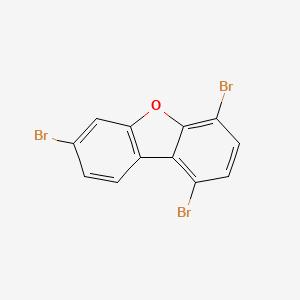
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
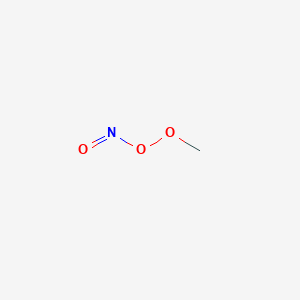
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
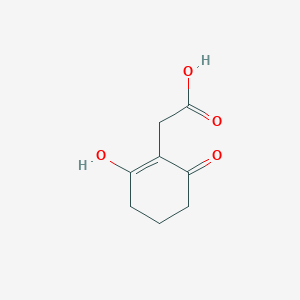
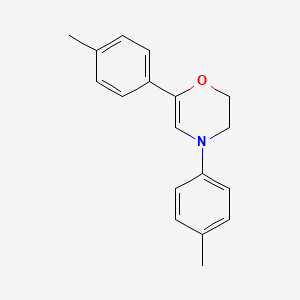
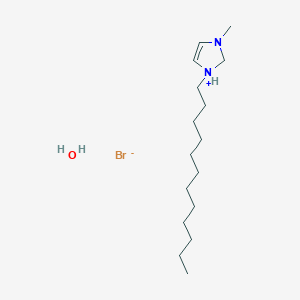
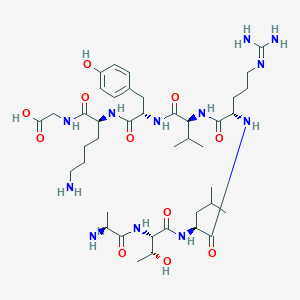
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
